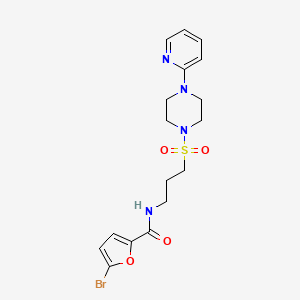![molecular formula C14H15N3O B2653524 N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361639-92-9](/img/structure/B2653524.png)
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
作用机制
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress, leading to the production of reactive oxygen species and lipid peroxidation. This can result in damage to cellular components such as proteins, lipids, and DNA.
实验室实验的优点和局限性
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used as a model of Parkinson's disease in animal studies. The compound is easy to administer and produces a consistent and reproducible pattern of neurotoxicity. However, there are limitations to the use of this compound as a model of Parkinson's disease. The compound only produces a partial loss of dopaminergic neurons, whereas Parkinson's disease is characterized by a progressive loss of dopaminergic neurons. In addition, this compound-induced neurotoxicity does not fully replicate the complex pathophysiology of Parkinson's disease.
未来方向
There are several future directions for research on N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications. One area of research is the development of neuroprotective strategies that can prevent or slow the progression of Parkinson's disease. Another area of research is the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential applications in other neurodegenerative diseases.
合成方法
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylimidazole with benzyl chloride, followed by the reaction of the resulting benzyl derivative with propargyl bromide. The final product, this compound, can be obtained through a palladium-catalyzed coupling reaction between the propargyl derivative and an aryl halide.
科学研究应用
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. This compound has also been used to study the role of oxidative stress in neurodegenerative diseases and to investigate potential therapeutic strategies for Parkinson's disease.
属性
IUPAC Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-10-12-4-6-13(7-5-12)17-9-8-15-11(17)2/h3-9H,1,10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUESMNZLJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

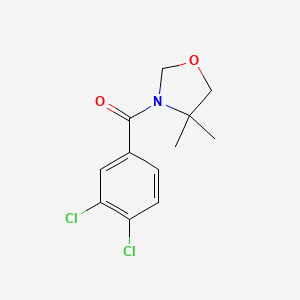
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)
![N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

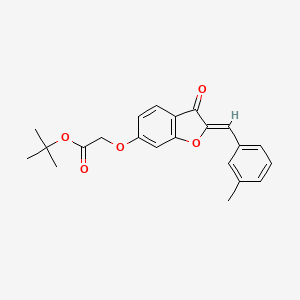
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)
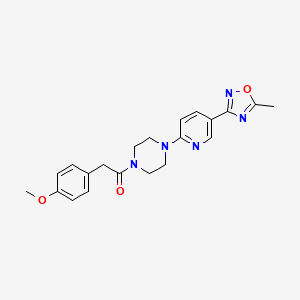
![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)
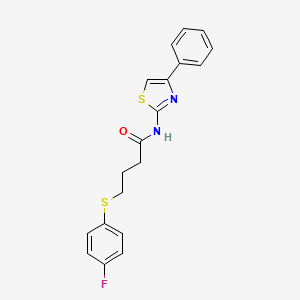
![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)
